molecular formula C10H8F4O2 B2567481 Ethyl 2-fluoro-3-(trifluoromethyl)benzoate CAS No. 773134-92-2

Ethyl 2-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B2567481
CAS No.: 773134-92-2
M. Wt: 236.166
InChI Key: BEBIBPVEZYVTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-3-(trifluoromethyl)benzoate is a fluoroaromatic compound with the molecular formula C10H8F4O2 and a molecular weight of 236.17 g/mol . This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzoate ester, making it a valuable intermediate in organic synthesis and various industrial applications.

Mechanism of Action

Mode of Action

The mode of action of Ethyl 2-fluoro-3-(trifluoromethyl)benzoate As a fluoroaromatic compound, it may interact with its targets through various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound , suggesting that it may be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-3-(trifluoromethyl)benzoate typically involves the esterification of 2-fluoro-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-fluoro-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-3-(trifluoromethyl)benzoate
  • Ethyl 4-fluoro-3-(trifluoromethyl)benzoate
  • Ethyl 2-chloro-3-(trifluoromethyl)benzoate

Uniqueness

This compound is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzoate ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 2-fluoro-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-2-16-9(15)6-4-3-5-7(8(6)11)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBIBPVEZYVTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.